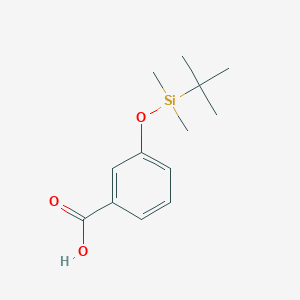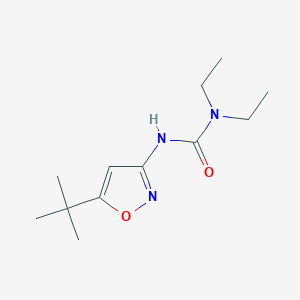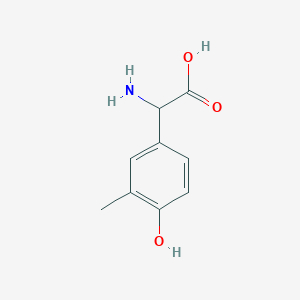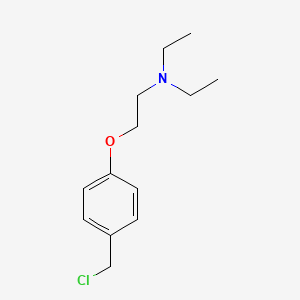
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine is an organic compound that features a chloromethyl group attached to a phenoxy ring, which is further connected to an N,N-diethylethan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine typically involves the reaction of 4-(chloromethyl)phenol with N,N-diethylethan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chloromethyl group, forming a phenoxy derivative.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenoxy and amine moieties can also interact with different receptors and enzymes, modulating their activity and leading to specific physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Chloromethyl)phenoxy]benzonitrile: This compound has a similar structure but with a benzonitrile group instead of the N,N-diethylethan-1-amine moiety.
4-(Chloromethyl)phenoxyacetic acid: This compound features an acetic acid group instead of the N,N-diethylethan-1-amine moiety.
Uniqueness
2-(4-(Chloromethyl)phenoxy)-N,N-diethylethanamine is unique due to the presence of both the chloromethyl and N,N-diethylethan-1-amine groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
206550-70-1 |
|---|---|
Fórmula molecular |
C13H20ClNO |
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
2-[4-(chloromethyl)phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C13H20ClNO/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
Clave InChI |
SXRGONXLOGEUEJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


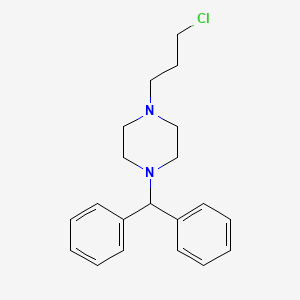
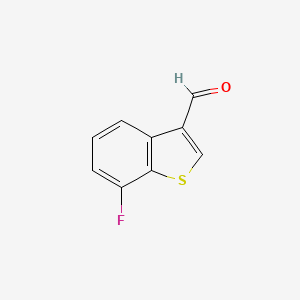
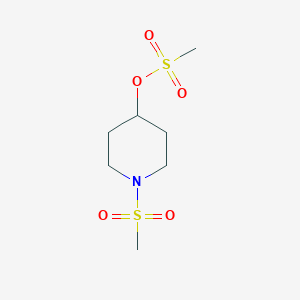

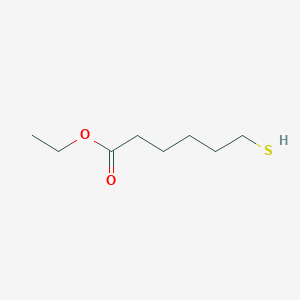
![4-[(Prop-1-en-1-yl)oxy]butan-1-ol](/img/structure/B8680737.png)
![(2-Fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8680749.png)


